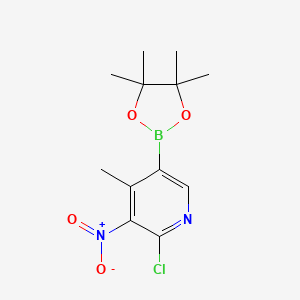

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with chloro, methyl, and nitro groups, along with a boronate ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

Formation of 3-Nitro-4-methylpyridine-2-one: This intermediate is prepared by reacting 2-nitroethyl acetate with 2-bromocrotonaldehyde in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) at 40-45°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing human error and improving safety.

化学反应分析

Types of Reactions

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The boronate ester group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent.

Major Products

Substitution: Formation of substituted pyridines.

Reduction: Formation of 2-Chloro-4-methyl-3-aminopyridine.

Coupling: Formation of biaryl compounds.

科学研究应用

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Utilized in the synthesis of antiviral and anticancer agents.

Industry: Applied in the production of agrochemicals and materials science.

作用机制

The mechanism of action of 2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The boronate ester group facilitates Suzuki-Miyaura coupling reactions, enabling the formation of biaryl structures, which are crucial in drug development and materials science .

相似化合物的比较

Similar Compounds

2-Chloro-4-methyl-3-nitropyridine: Lacks the boronate ester group, making it less versatile in coupling reactions.

4-Chloro-3-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of a boronate ester, leading to different reactivity and applications.

Uniqueness

The presence of the boronate ester group in 2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine enhances its utility in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

生物活性

2-Chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a pyridine ring with various substituents that enhance its biological activity. This article reviews the biological properties of this compound through synthesis pathways, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a pyridine ring substituted with chloro, methyl, and nitro groups, alongside a boronate ester moiety. This unique configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆BClN₂O₄ |

| Molecular Weight | 286.10 g/mol |

| CAS Number | 1260156-97-5 |

| LogP | 3.628 |

Synthesis of the Compound

The synthesis of this compound involves multiple steps:

- Formation of 3-Nitro-4-methylpyridine : This is achieved by reacting 2-nitroethyl acetate with 2-bromocrotonaldehyde in the presence of a base (DBU) in THF at elevated temperatures.

- Chlorination : The intermediate is then chlorinated using phosphorus oxychloride in 1,2-dichloroethane to yield the final product.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Antiproliferative Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For example:

- Case Study : A study demonstrated that related pyridine derivatives showed IC50 values ranging from 0.01 to 0.1 µM against cancer cell lines such as A549 and MCF7. The presence of nitro and chloro groups was found to enhance the antiproliferative potency significantly.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

- Tubulin Polymerization : Compounds structurally related to 2-Chloro-4-methyl-3-nitro-pyridine have shown inhibition of tubulin polymerization with IC50 values comparable to established anticancer agents like CA-4.

Research Findings

A comprehensive review of literature reveals several insights into the biological activity of this compound:

- Metabolic Stability : Studies have shown that the inclusion of polar functional groups enhances metabolic stability in human liver microsomes.

- Solubility and Lipophilicity : The balance between lipophilicity and solubility is crucial; compounds with lower eLogD values typically demonstrate higher biological activity.

常见问题

Q. Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:

The compound is synthesized via multi-step protocols involving halogenation, nitration, and Suzuki-Miyaura cross-coupling. Key steps include:

- Halogenation/Nitration: Introduce chloro and nitro groups to the pyridine ring under controlled acidic/basic conditions to avoid side reactions (e.g., nitro group reduction).

- Borylation: Install the dioxaborolane group using palladium-catalyzed cross-coupling (e.g., Suzuki reaction) with pinacol borane derivatives .

- Solvent Optimization: Use polar aprotic solvents like DMF or THF to enhance boronate coupling efficiency. Reactions typically proceed at 60–100°C under inert atmospheres .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range* |

|---|---|---|---|---|

| Halogenation/Nitration | HNO₃/H₂SO₄, Cl₂/FeCl₃ | H₂O/DCM | 0–25°C | 50–70% |

| Borylation | Pd(PPh₃)₄, Pinacol borane | THF | 80°C | 60–85% |

| *Yields inferred from analogous procedures in . |

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns. The dioxaborolane group shows characteristic peaks at δ ~1.3 ppm (CH₃) in ¹H NMR and ~85 ppm in ¹¹B NMR .

- X-ray Crystallography: Resolve molecular geometry using SHELX or OLEX2 for structure refinement. Single-crystal analysis reveals bond angles and steric effects from the nitro and methyl groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calc. ~350 g/mol) and isotopic patterns .

Q. Advanced: How does the electronic structure influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution, while the dioxaborolane enables Suzuki coupling. Computational studies (DFT/B3LYP) show:

- Frontier Molecular Orbitals (FMOs): The LUMO is localized on the nitro-substituted carbon, favoring nucleophilic attack.

- Regioselectivity: Steric hindrance from the methyl group directs coupling to the para position relative to the boronate .

Experimental validation involves kinetic monitoring via HPLC to track intermediates .

Q. Advanced: How can contradictory stability data under varying pH be resolved?

Methodological Answer:

Contradictions arise from competing hydrolysis pathways:

- Acidic Conditions: The boronate ester hydrolyzes to boronic acid, while nitro groups may protonate, altering reactivity.

- Basic Conditions: Nitro groups are stable, but boronate esters degrade faster.

Resolution Strategy: - pH-Dependent Stability Assays: Use UV-Vis or ¹¹B NMR to monitor degradation rates.

- Protective Groups: Introduce acid-labile protecting groups (e.g., trityl) during synthesis to stabilize the boronate in acidic media .

Q. Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicity: Nitro and chloro groups pose inhalation and dermal hazards. Use fume hoods, gloves, and lab coats.

- Explosivity Risk: Nitro derivatives may detonate under heat/shock. Store at 2–8°C in sealed, moisture-proof containers .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. Advanced: How to address low yields in Suzuki coupling due to steric hindrance?

Methodological Answer:

- Catalyst Screening: Use bulky ligands (e.g., SPhos) to mitigate steric effects from the methyl group .

- Microwave-Assisted Synthesis: Enhance reaction efficiency by reducing time (e.g., 30 min at 120°C vs. 12 hrs conventional) .

- Pre-activation: Pre-treat the boronate with K₂CO₃ to improve coupling efficiency .

Q. Advanced: What computational tools predict the compound’s supramolecular interactions?

Methodological Answer:

- Hirshfeld Surface Analysis: Identifies dominant intermolecular interactions (e.g., C–H···O from nitro groups) using CrystalExplorer .

- Molecular Electrostatic Potential (MEP): Maps charge distribution to predict binding sites for drug design .

Q. Basic: How to purify the compound given its sensitivity to hydrolysis?

Methodological Answer:

- Chromatography: Use silica gel flash chromatography with low-polarity solvents (e.g., hexane:EtOAc 4:1) to minimize boronate hydrolysis.

- Recrystallization: Employ mixed solvents (e.g., EtOH/H₂O) under nitrogen to prevent oxidation .

属性

IUPAC Name |

2-chloro-4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClN2O4/c1-7-8(6-15-10(14)9(7)16(17)18)13-19-11(2,3)12(4,5)20-13/h6H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNCZDSUCTXJIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2C)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。